molecular formula C10H11BrFNO B1410559 2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide CAS No. 1788546-51-9

2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide

Cat. No. B1410559
CAS RN: 1788546-51-9
M. Wt: 260.1 g/mol
InChI Key: SKSSBGGBVMMXQR-UHFFFAOYSA-N
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Description

The compound “2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide” is a derivative of the class of organic compounds known as n-benzylbenzamides . It is related to 4-Bromo-2-fluorophenyl isocyanate, which is a halogenated isocyanate and appears as a clear colorless to pale yellow liquid or solid .

Scientific Research Applications

Synthesis and Material Science Applications

One-Step Preparation of Fluorine-18 Labelled Synthons : This compound plays a role in the synthesis of organometallic nucleophilic reagents, specifically in the preparation of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene. The method involves a one-step preparation using dimethyl acetamide as a solvent, demonstrating the compound's utility in radiochemistry and its potential in medical imaging applications (Gail & Coenen, 1994).

Enhanced Brightness Emission-tuned Nanoparticles : The compound is involved in the development of bright and tunable fluorescent nanoparticles. These nanoparticles exhibit significant potential for bioimaging and diagnostic applications, demonstrating the compound's importance in nanotechnology and material science (Fischer, Baier, & Mecking, 2013).

Environmental and Biological Applications

Detection of Hydrazine in Biological and Water Samples : A study designed a ratiometric fluorescent probe utilizing the compound for sensitive and selective detection of hydrazine, a hazardous environmental and biological agent. This application underscores the compound's relevance in environmental monitoring and safety (Zhu et al., 2019).

Chemical Synthesis and Reactivity

Practical Synthesis of 2-Fluoro-4-bromobiphenyl : The compound is key in the synthesis of flurbiprofen, highlighting its role in facilitating efficient chemical synthesis pathways. The study presented a practical method for its preparation, indicating its significance in the pharmaceutical manufacturing process (Qiu et al., 2009).

Biochemical and Pharmacological Research

N,N-Dimethylacetamide as a Bromodomain Ligand for Osteoporosis Treatment : Interestingly, N,N-Dimethylacetamide, a related compound, has been identified as epigenetically active by binding bromodomains, inhibiting osteoclastogenesis, and enhancing bone regeneration. This finding opens new avenues for using such compounds in treating osteoporosis and possibly other bone-related diseases (Ghayor et al., 2017).

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-13(2)10(14)5-7-3-4-8(11)6-9(7)12/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSSBGGBVMMXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-fluorophenyl)-N,N-dimethylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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